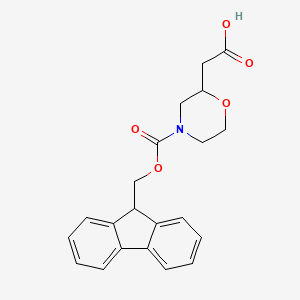
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine
Overview
Description
“N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine” is a chemical compound with the molecular formula C13H17BrFNO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine” consists of a cyclopentanamine group attached to a bromo-fluorophenoxy group via an ethyl linker . The average mass of the molecule is 302.183 Da and the monoisotopic mass is 301.047760 Da .Scientific Research Applications
Novel Brominated Flame Retardants and Environmental Considerations
The research on novel brominated flame retardants (NBFRs), including compounds related to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine, highlights their increasing application and necessitates further investigation into their occurrence, environmental fate, and toxicity. A review emphasizes the need for comprehensive monitoring and optimized analytical methods to cover all NBFRs, given the significant knowledge gaps for many of these compounds. High concentrations of specific NBFRs in indoor environments and their potential leaching from consumer goods call for detailed research on their impact on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Pharmacokinetics, Dynamics, and Toxicology of New Psychoactive Substances
Although not directly related to the specific compound , research into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) offers valuable insights into the study of similar compounds. Understanding the health risks associated with NPS, including their mechanisms of action and interactions with human biology, can inform safety assessments and therapeutic potential of related substances. This research underscores the importance of identifying and mitigating the risks of novel compounds in medical and non-medical contexts (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Ethylene Oxide Sterilization of Medical Devices
The sterilization of medical devices using ethylene oxide (EO) is a pertinent application of chemical compounds in healthcare. This review details the use of EO, its action mechanism, toxicity, and the principles behind cycle design and validation for sterilizing medical equipment. The development of mathematical models to integrate lethality with process flexibility highlights the importance of understanding chemical properties and reactivities for safe and effective use in medical settings (Mendes, Brandão, & Silva, 2007).
properties
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-10-5-6-13(12(15)9-10)17-8-7-16-11-3-1-2-4-11/h5-6,9,11,16H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBFSBMMUCQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)
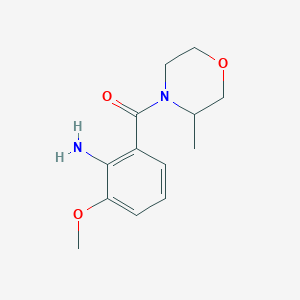

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)
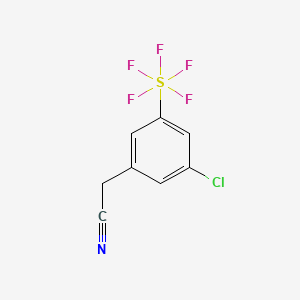
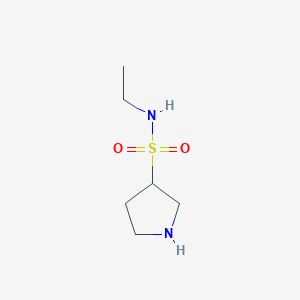

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
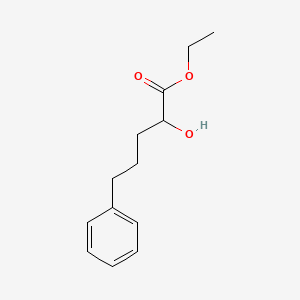
![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)
